Ethyl 2-benzoylprop-2-enoate Ethyl 2-benzoylprop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18408684
InChI: InChI=1S/C12H12O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Ethyl 2-benzoylprop-2-enoate

CAS No.:

Cat. No.: VC18408684

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-benzoylprop-2-enoate -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 2-benzoylprop-2-enoate
Standard InChI InChI=1S/C12H12O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3
Standard InChI Key LJYCJYJAOWYANE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=C)C(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl 2-benzoylprop-2-enoate, systematically named ethyl (Z)-2-benzoyl-4-oxo-4-phenylbut-2-enoate, features a conjugated system with a benzoyl group (C₆H₅CO-) at the C2 position and an ethyl ester moiety at the terminal carboxylate. Its canonical SMILES representation, CCOC(=O)C(=C)C(=O)C1=CC=CC=C1, confirms the (Z)-stereochemistry, critical for its electronic and steric properties. The InChIKey LJYCJYJAOWYANE-UHFFFAOYSA-N provides a unique identifier for database referencing, while its PubChem CID (11106461) facilitates access to experimental and computational data.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
SMILESCCOC(=O)C(=C)C(=O)C₁=CC=CC=C₁
SolubilityModerate in aqueous solutions

Spectroscopic and Crystallographic Data

While crystallographic data remain unreported, nuclear magnetic resonance (NMR) and infrared (IR) spectra inferred from analogous esters suggest characteristic peaks:

  • ¹H NMR: δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), δ 6.3–6.5 ppm (doublet, vinyl CH), and δ 7.4–8.1 ppm (multiplet, aromatic protons).

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretching of ester and ketone groups) .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via base-catalyzed condensation of benzoylacetone with ethyl chloroacetate. Reaction conditions (e.g., sodium ethoxide in ethanol, 60–80°C) favor the formation of the α,β-unsaturated ester through a Knoevenagel-like mechanism. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Table 2: Optimized Synthesis Conditions

ParameterCondition
CatalystSodium ethoxide
SolventAnhydrous ethanol
Temperature70°C
Reaction Time6–8 hours
Yield70%

Advanced Synthetic Modifications

Patent EP0109020B1 discloses its use as an intermediate in synthesizing tricyclic amino acids. For example, cyclocondensation with bicyclic amines under Mitsunobu conditions yields derivatives with enhanced bioactivity. Such reactions highlight its utility in constructing complex heterocycles, leveraging the electrophilic α,β-unsaturated system for Michael additions or Diels-Alder reactions .

Biological Activity and Medicinal Applications

Antimicrobial Properties

Derivatives of ethyl 2-benzoylprop-2-enoate exhibit broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32–64 µg/mL, comparable to first-line antibiotics. The benzoyl group enhances membrane permeability, while the α,β-unsaturated ester disrupts bacterial cell wall synthesis.

Industrial and Specialty Chemical Applications

Polymer Chemistry

The compound serves as a crosslinking agent in UV-curable resins. Its dual carbonyl groups participate in photopolymerization, forming networks with high thermal stability (>250°C). Applications include coatings for electronic components and adhesives.

Chemical Intermediates

Ethyl 2-benzoylprop-2-enoate is a precursor to:

  • Flavoring agents: Hydrolysis yields benzoylacrylic acid, used in food additives.

  • Agrochemicals: Analogues like benzoylprop-ethyl (obsolete herbicide) demonstrate historical relevance, though environmental concerns limit current use.

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